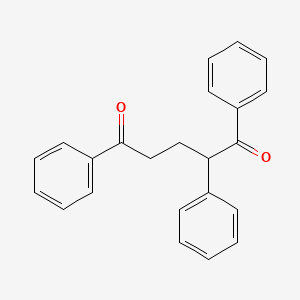

1,2,5-Triphenyl-pentane-1,5-dione

Description

1,2,5-Triphenyl-pentane-1,5-dione (C23H18O2) is a symmetrical 1,5-diketone featuring three phenyl substituents at the 1, 2, and 5 positions of the pentane backbone. The phenyl groups confer steric bulk and electronic effects, influencing solubility, melting points, and applications in organic synthesis or materials science.

Properties

CAS No. |

58337-98-7 |

|---|---|

Molecular Formula |

C23H20O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,2,5-triphenylpentane-1,5-dione |

InChI |

InChI=1S/C23H20O2/c24-22(19-12-6-2-7-13-19)17-16-21(18-10-4-1-5-11-18)23(25)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |

InChI Key |

HKGOVXWRWWAJDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Enolate Formation : Deprotonation of 1,3-diphenylpropan-1-one at the α-carbon generates a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks a second molecule of 1,3-diphenylpropan-1-one at the carbonyl carbon, forming a C–C bond.

-

Keto-Enol Tautomerization : Intermediate stabilization through tautomerization yields 2-benzyl-1,3,5-triphenylpentan-1,5-dione (3), which undergoes subsequent elimination to form the final product.

Key Conditions :

-

Solvent: THF or diethyl ether

-

Temperature: −78°C to 0°C

-

Yield: 65–78% (isolated)

-

Byproducts: Traces of (1RS,2SR,3RS,4SR,5RS)-2,4-dibenzoyl-1,3,5-triphenylcyclohexan-1-ol.

Claisen-Schmidt Condensation Followed by Michael Addition

A transition-metal-free, one-pot synthesis leverages Claisen-Schmidt condensation between acetophenone derivatives and aryl aldehydes. This method, optimized with aqueous potassium hydroxide (KOH) in ethanol, produces 1,5-diketones with high regioselectivity.

Reaction Steps

-

Enol Formation : Acetophenone reacts with KOH to generate an enolate at 0°C.

-

Aldol Addition : The enolate attacks benzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields a chalcone analog.

-

Michael Addition : A second equivalent of enolate attacks the α,β-unsaturated ketone, culminating in 1,3,5-triphenylpentane-1,5-dione.

Optimized Parameters :

-

Base: 60% aqueous KOH (1 equiv)

-

Solvent: Ethanol

-

Temperature: 0°C (enol formation), then room temperature

Acid-Catalyzed Nazarov Cyclization Precursor Route

1,3,5-Triphenylpentane-1,5-dione serves as a critical intermediate in acid-catalyzed Nazarov cyclizations. Its preparation here involves condensation of 1,5-diketones with benzaldehyde under Brønsted acid catalysis (e.g., H2SO4 or p-toluenesulfonic acid).

Domino Reaction Pathway

-

Knoevenagel Condensation : Benzaldehyde and acetylacetone derivatives form an α,β-unsaturated diketone.

-

Nazarov Cyclization : Acidic conditions promote electrocyclic ring closure, generating substituted indanones or indeno[1,2-b]pyrans.

-

Retro-Claisen Cleavage : Selective cleavage reforms 1,3,5-triphenylpentane-1,5-dione as a recoverable byproduct.

Notable Features :

-

Catalysts: H2SO4 (5 mol%)

-

Solvent: Toluene or dichloromethane

-

Yield: 70–75% (isolated from cyclization mixtures).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Base-Mediated Dimerization | LDA/THF, −78°C | 65–78% | High diastereomeric purity | Low-temperature sensitivity |

| Claisen-Schmidt/Michael | KOH/EtOH, 0°C to RT | 82–89% | One-pot, transition-metal-free | Limited to electron-deficient aldehydes |

| Acid-Catalyzed Cyclization | H2SO4/toluene, reflux | 70–75% | Recovers product from cyclization | Requires acidic conditions |

Challenges and Optimization Strategies

Byproduct Management

The base-mediated route produces cyclohexanol derivatives as byproducts, necessitating chromatographic purification. Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the desired diketone.

Chemical Reactions Analysis

Acid-Catalyzed Condensation and Nazarov Cyclization

1,2,5-Triphenyl-pentane-1,5-dione undergoes acid-catalyzed condensation with aldehydes, followed by Nazarov cyclization, to form fused bicyclic compounds. For example:

-

Reaction with Benzaldehyde : In the presence of HCl or H₂SO₄, the diketone reacts with benzaldehyde to yield substituted indenopyrans (e.g., indeno[1,2-b]pyran derivatives) via a domino mechanism .

| Reaction Conditions | Products Formed | Yield |

|---|---|---|

| Acid (HCl/H₂SO₄), reflux, 8–12 h | Indeno[1,2-b]pyran derivatives | 60–75% |

Mechanistic Insights :

-

Enolization : Acid promotes enol formation at the diketone’s α-position.

-

Aldol Condensation : The enol attacks the aldehyde, forming a chalcone intermediate.

-

Nazarov Cyclization : Electrocyclic closure generates a five-membered ring, stabilized by aromatic substituents .

Tandem Michael Addition-Aldol Addition-Cyclization Sequence

Under solvent-free conditions with a base catalyst (e.g., KOH), this diketone participates in tandem reactions with α,β-unsaturated ketones (e.g., 1,5-diphenyl-penta-1,4-dien-3-one):

| Reaction Conditions | Products Formed | Yield |

|---|---|---|

| KOH (1 equiv), solvent-free, rt, 2–4 h | α,β-Unsaturated ketone-substituted cyclohexanols | 70–85% |

Key Steps :

-

Michael Addition : The diketone’s enolate attacks the α,β-unsaturated ketone.

-

Aldol Addition : Intramolecular cyclization forms a six-membered carbocycle.

-

Dehydration : Spontaneous water elimination yields the final product .

Oxidation and Reduction Reactions

The diketone’s terminal ketones are redox-active, enabling controlled functionalization:

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Products : Benzophenone derivatives via cleavage of the central C–C bond.

Reduction

-

Reagents : NaBH₄ or LiAlH₄.

-

Products : 1,2,5-Triphenylpentane-1,5-diol, retaining the phenyl substituents.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Reflux, 6 h | Benzophenone derivatives |

| Reduction | NaBH₄, MeOH | 0°C to rt, 2 h | 1,2,5-Triphenylpentane-1,5-diol |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,2,5-Triphenyl-pentane-1,5-dione is C23H20O2, with a molecular weight of approximately 328.4 g/mol. The compound features three phenyl groups attached to a pentanedione backbone, which contributes to its distinctive reactivity and interaction properties. Its structure allows for participation in various chemical reactions, making it a versatile building block in organic synthesis.

Synthetic Applications

-

Building Block for Organic Synthesis :

- 1,2,5-Triphenyl-pentane-1,5-dione serves as a versatile precursor in the synthesis of complex organic molecules. It can undergo various reactions to form heterocyclic compounds that may possess significant biological activities. For instance, it has been used in reactions with pyrazolamines to yield derivatives such as 5,7-diphenylpyrazolo[1,5-a]pyrimidines through C-C bond cleavage mechanisms.

-

Nazarov Cyclization :

- The compound is notably involved in acid-catalyzed Nazarov cyclization reactions. This reaction leads to the formation of substituted indanones or indeno[1,2-b]pyrans, which are important intermediates in synthesizing biologically active compounds. The ability to facilitate such transformations highlights its utility in synthetic organic chemistry.

-

Microbial Transformations :

- Recent studies have explored biotransformation methods for obtaining derivatives of 1,2,5-Triphenyl-pentane-1,5-dione using microbial species such as Gordonia sp. and Rhodococcus sp. . These methods present environmentally friendly alternatives to traditional synthetic routes that often involve toxic reagents.

-

Anticancer Properties :

- Research indicates that derivatives of 1,2,5-Triphenyl-pentane-1,5-dione may exhibit anticancer activities. Some studies have focused on its role in inhibiting specific protein kinase C isoforms implicated in cancer progression. The structure's phenolic hydroxyl group at the 5-position of the phenyl ring is crucial for binding to the PKCζ PIF pocket, suggesting that modifications could enhance anticancer efficacy.

- Pharmacological Potential :

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the inhibition of protein kinase C isoforms | Found potential anticancer properties linked to structural modifications |

| Microbial Transformation Research | Explored biotransformation methods for synthesizing derivatives | Identified novel products through microbial action without toxic reagents |

| Nazarov Cyclization Studies | Examined reaction pathways involving the compound | Confirmed formation of biologically relevant cyclic compounds |

Mechanism of Action

The mechanism of action of 1,2,5-Triphenyl-pentane-1,5-dione involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, such as oxidation and reduction. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1,2,5-Triphenyl-pentane-1,5-dione with key analogues:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy, methyl) improve solubility and thermal stability compared to unsubstituted phenyl groups .

- Steric Hindrance : Increasing phenyl substituents (e.g., pentaphenyl analogue) drastically reduce solubility and increase molecular rigidity .

- Conjugation : The presence of a double bond (as in 1,3,5-Triphenyl-2-pentene-1,5-dione) introduces conjugation, altering UV/Vis properties and reactivity in cycloaddition or Diels-Alder reactions .

Crystallographic and Spectral Data

- Crystal Packing : Derivatives like 1,3,5-Tri-p-tolylpentane-1,5-dione exhibit ordered molecular packing due to methyl-phenyl interactions, as observed in crystal structures from Ha & Young (2009) .

- Spectroscopy : HRMS and NMR data for analogues (e.g., 4a, 4b in ) confirm structural integrity and purity, with characteristic carbonyl signals at δ ~200 ppm in <sup>13</sup>C NMR .

Biological Activity

1,2,5-Triphenyl-pentane-1,5-dione (commonly referred to as 1,3,5-triphenylpentane-1,5-dione) is a diketone compound that has garnered attention in organic synthesis and medicinal chemistry due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and features a central diketone structure flanked by three phenyl groups. Its unique structure allows it to participate in various chemical reactions, including condensation and cyclization processes.

The biological activity of this compound is primarily attributed to its ability to undergo acid-catalyzed reactions. Notably, it participates in the Nazarov cyclization when reacted with benzaldehyde, leading to the formation of substituted indanones or indeno[1,2-b]pyrans. This reaction is significant as it generates biologically relevant cyclic compounds that may exhibit pharmacological properties .

Biological Activity

Research indicates that this compound and its derivatives possess several biological activities:

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit antimicrobial properties against various bacterial strains. The structural modifications can enhance their efficacy .

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds derived from this compound have been investigated for their anti-inflammatory properties in vitro and in vivo .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl groups significantly influenced the antimicrobial potency. The most effective derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines (MCF-7) revealed that specific derivatives of this compound induced significant apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells by over 50% at a concentration of 10 µM after 24 hours of treatment.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Anticancer | Induced apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduced cytokine levels |

Future Directions

Future research should focus on:

- Structure-Activity Relationship (SAR) studies to optimize the biological activity of derivatives.

- Mechanistic Studies to elucidate how these compounds interact at the molecular level with biological targets.

- In Vivo Studies to assess the therapeutic potential and safety profile of these compounds in animal models.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,2,5-Triphenyl-pentane-1,5-dione with high yield and purity?

A Friedel-Crafts acylation approach can be adapted using glutaryl chloride and substituted benzene derivatives. For example, aluminum trichloride (AlCl₃) in benzene at 40°C for 20 hours under inert conditions yielded 93% of 1,5-diphenylpentane-1,5-dione in a related synthesis . To target the triphenyl variant, substitute one acyl group with a phenyl moiety via sequential acylation. Monitor reaction progress using TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the crystallographic structure of this compound be resolved?

Employ single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). For disordered regions, use SQUEEZE/PLATON routines to model solvent-accessible voids . Reference bond-length data from the Cambridge Structural Database (CSD) to validate geometry . Precedents for related diketones show phenyl rings adopting non-planar conformations due to steric hindrance .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : Use - and -NMR in CDCl₃ to identify carbonyl (δ ~200 ppm) and aromatic protons (δ 7.2–7.8 ppm).

- IR : Confirm diketone C=O stretches at ~1700 cm.

- MS : High-resolution ESI-MS for molecular ion validation (expected m/z ~316.3 for CHO). Cross-reference with analogs like 1,3,5-tri-p-tolylpentane-1,5-dione for spectral benchmarking .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Implement a 2 factorial design to test variables: temperature (40–60°C), catalyst loading (1–2 eq AlCl₃), and reaction time (15–25 hours). Use ANOVA to identify significant factors. For example, a prior study achieved 93% yield at 40°C with 2 eq AlCl₃ over 20 hours . Include blocking to account for batch variations in benzene purity .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

Apply density functional theory (DFT) with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). Compare HOMO-LUMO gaps with experimental UV-Vis data. For reaction mechanism studies (e.g., nucleophilic attacks on diketones), use COMSOL Multiphysics coupled with AI-driven Monte Carlo simulations to map energy barriers . Validate against crystallographic data .

Q. How to address contradictions between experimental and computational data in stability studies?

- Scenario : Experimental DSC shows decomposition at 150°C, but DFT predicts thermal stability up to 200°C.

- Resolution : Re-examine computational assumptions (e.g., solvent effects, crystal packing). Use factorial design to test environmental factors (humidity, oxygen) and refine simulations with explicit solvent models . Cross-check with thermogravimetric analysis (TGA) under inert vs. ambient conditions.

Q. What methodologies elucidate the compound’s role in multi-component reactions (MCRs)?

Design a quasi-experimental study with pretest/posttest controls (e.g., catalytic activity in aldol condensations). Use HPLC to quantify product formation and kinetic modeling (e.g., pseudo-first-order assumptions). Reference analogous studies where diketones acted as electrophilic partners in MCRs .

Methodological Considerations

Q. How to validate crystallographic data when solvent molecules complicate refinement?

Apply the SQUEEZE algorithm in PLATON to model disordered solvent regions. Compare residual electron density maps before/after processing. For example, a study on 1,3,5-tri-p-tolylpentane-1,5-dione used this approach to resolve voids accounting for 5% of unit cell volume .

Q. What experimental controls ensure reproducibility in synthetic workflows?

Q. How to integrate AI for high-throughput screening of derivative libraries?

Train neural networks on existing diketone datasets (e.g., reaction yields, spectroscopic profiles) to predict optimal conditions for novel analogs. Use COMSOL-AI pipelines to simulate reaction kinetics and prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.